(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Overview
Description
FL118 is an inhibitor of human survivin expression, activating tumor suppressor p53 as a novel MOA in p53 wild-type cancer cells.
Scientific Research Applications
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Pharmaceutical Chemistry
- Summary: This compound is related to camptothecin and its analogs . Camptothecin is a plant alkaloid that exhibits anti-cancer properties by inhibiting the DNA enzyme topoisomerase I .
- Method: The synthesis involves an intramolecular (4+2) cycloaddition of the N-arylimidate portion of a compound .
- Results: The process results in the formation of certain pyrroloquinolines and 1H-pyranoindolizinoquinolin-diones, specifically camptothecin and its analogs .
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Organic & Biomolecular Chemistry
- Summary: Indolizinoquinolines, a class of heterocycles related to the compound , have interesting luminescence properties .
- Method: The synthesis of these compounds involves a manganese (i)-catalyzed C–H activation .
- Results: The transformation proceeds in one-step and employs readily available 2-phenylpyridines as starting materials. The obtained single products exhibit blue-greenish fluorescence with high quantum yields .
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Synthesis of Mappicine Ketones and Mappicines
- Summary: This compound can be used in the synthesis of mappicine ketones and mappicines .
- Method: The synthesis involves an intramolecular (4+2) cycloaddition of the N-arylimidate portion of a compound .
- Results: The process results in the formation of certain 8-methyl-7-(oxopropyl)-indolizino(1,2-(b))quinolin-9(11H)-ones, specifically mappicine ketones and mappicines .
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Synthesis of Indolizino[3,4,5-ab]isoindoles
- Summary: This compound is related to indolizino[3,4,5-ab]isoindoles, which have interesting luminescence properties .
- Method: The synthesis of these compounds involves a manganese (i)-catalyzed C–H activation .
- Results: The transformation proceeds in one-step and employs readily available 2-phenylpyridines as starting materials. The obtained single products exhibit blue-greenish fluorescence with high quantum yields .
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Synthesis of Camptothecin and its Analogs
- Summary: This compound can be used in the synthesis of camptothecin and its analogs .
- Method: The synthesis involves an intramolecular (4+2) cycloaddition of the N-arylimidate portion of a compound .
- Results: The process results in the formation of certain pyrrolo(3,4-(b))quinolines, certain 1H-pyrano(3’,4’:6,7)indolizino(1,2-(b))quinolin-3,14(4H,12H)-diones, specifically camptothecin and its analogs .
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Synthesis of Mappicine Ketones and Mappicines
- Summary: This compound can be used in the synthesis of mappicine ketones and mappicines .
- Method: The synthesis involves an intramolecular (4+2) cycloaddition of the N-arylimidate portion of a compound .
- Results: The process results in the formation of certain 8-methyl-7-(oxopropyl)-indolizino(1,2-(b))quinolin-9(11H)-ones, specifically mappicine ketones and mappicines .
properties
IUPAC Name |
(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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